molecular formula C14H9ClO3 B14364113 3-(4-Chlorophenyl)-6-hydroxy-1-benzofuran-2(3H)-one CAS No. 91097-13-1

3-(4-Chlorophenyl)-6-hydroxy-1-benzofuran-2(3H)-one

Cat. No.: B14364113
CAS No.: 91097-13-1
M. Wt: 260.67 g/mol
InChI Key: XCRNLHZXNGGLKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-6-hydroxy-1-benzofuran-2(3H)-one is an organic compound with a complex structure that includes a benzofuran ring substituted with a chlorophenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-6-hydroxy-1-benzofuran-2(3H)-one typically involves the reaction of 4-chlorophenyl derivatives with benzofuran precursors under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where 4-chlorobenzoyl chloride reacts with a benzofuran derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-6-hydroxy-1-benzofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols can react with the chlorophenyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-(4-Chlorophenyl)-6-oxo-1-benzofuran-2(3H)-one.

    Reduction: Formation of 3-(4-Chlorophenyl)-6-hydroxy-2,3-dihydrobenzofuran.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chlorophenyl)-6-hydroxy-1-benzofuran-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-6-hydroxy-1-benzofuran-2(3H)-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorophenyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: A compound with similar structural features but different functional groups.

    4-(4-Chlorophenyl)-3-thiosemicarbazide: Another compound with a chlorophenyl group but different core structure.

Uniqueness

3-(4-Chlorophenyl)-6-hydroxy-1-benzofuran-2(3H)-one is unique due to its benzofuran core, which imparts specific chemical and biological properties. The presence of both a hydroxyl group and a chlorophenyl group allows for diverse chemical reactivity and potential biological activities.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

91097-13-1

Molecular Formula

C14H9ClO3

Molecular Weight

260.67 g/mol

IUPAC Name

3-(4-chlorophenyl)-6-hydroxy-3H-1-benzofuran-2-one

InChI

InChI=1S/C14H9ClO3/c15-9-3-1-8(2-4-9)13-11-6-5-10(16)7-12(11)18-14(13)17/h1-7,13,16H

InChI Key

XCRNLHZXNGGLKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C3=C(C=C(C=C3)O)OC2=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.